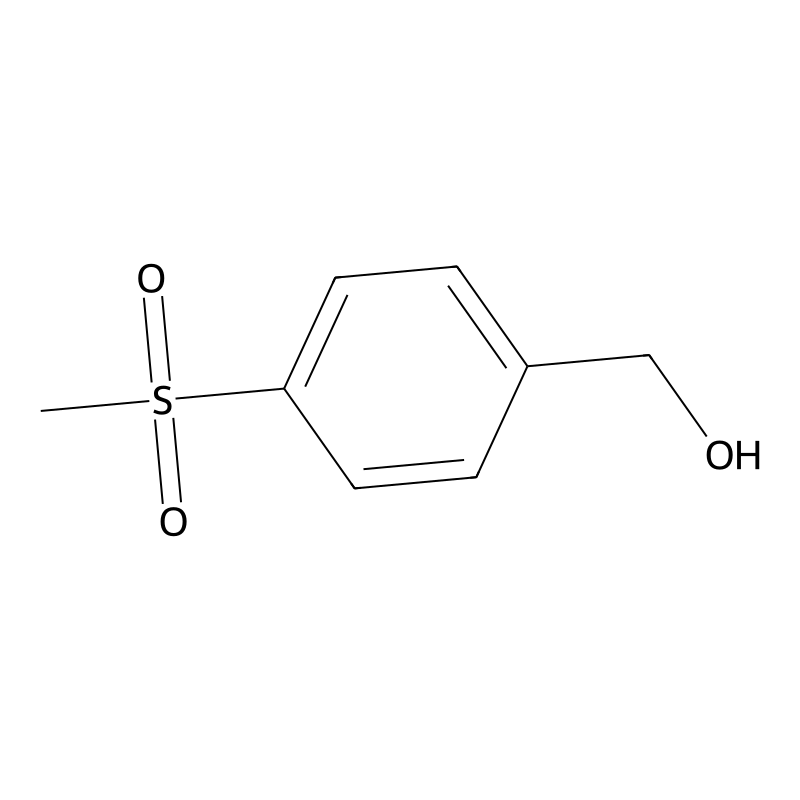

4-(Methylsulfonyl)benzyl Alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Methylsulfonyl)benzyl Alcohol, also known as 4-toluenesulfonylbenzyl alcohol, can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with benzyl alcohol or through the oxidation of 4-(methylsulfonyl)benzyl bromide. Several studies have reported the synthesis and characterization of this compound, detailing its spectroscopic properties (NMR, IR, MS) and physical properties (melting point, boiling point) [].

Potential Applications:

While the specific scientific research applications of 4-(Methylsulfonyl)benzyl Alcohol are not extensively documented, its structural features suggest potential applications in various research areas:

- Organic synthesis: The presence of the alcohol and the methylsulfonyl group makes this compound a potential building block for the synthesis of more complex molecules. The alcohol group can participate in various reactions like esterification, etherification, and alkylation, while the methylsulfonyl group can act as a leaving group in substitution reactions.

- Medicinal chemistry: The methylsulfonyl group is a common functional group found in various bioactive molecules. Research suggests that this group can influence the binding properties and pharmacokinetic profile of drugs []. Therefore, 4-(Methylsulfonyl)benzyl Alcohol could be a starting material for exploring the development of new drugs with specific properties.

- Material science: Aromatic compounds containing sulfonyl groups can exhibit interesting properties like liquid crystallinity, making them potential candidates for various applications in displays, sensors, and other functional materials []. However, specific research on the material science applications of 4-(Methylsulfonyl)benzyl Alcohol is limited.

4-(Methylsulfonyl)benzyl Alcohol is an organic compound with the molecular formula C₈H₁₀O₃S. It features a benzyl alcohol structure where a methylsulfonyl group is attached to the para position of the benzyl alcohol moiety. This compound is characterized by its hydroxyl (-OH) group, which contributes to its solubility in polar solvents, and the methylsulfonyl group, which enhances its reactivity and potential biological activity.

Currently, there's no documented information regarding a specific mechanism of action for 4-(methylsulfonyl)benzyl alcohol in biological systems.

As information on 4-(methylsulfonyl)benzyl alcohol is limited, it's advisable to handle it with caution assuming potential hazards common to aromatic alcohols. This may include:

- Oxidation: The hydroxyl group can be oxidized to form 4-(methylsulfonyl)benzaldehyde or further to 4-(methylsulfonyl)benzoic acid .

- Esterification: The alcohol can react with carboxylic acids to form esters, which may be useful in various applications.

- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 4-(Methylsulfonyl)benzyl Alcohol exhibits significant biological activities. It has been studied for its potential as a therapeutic agent due to its ability to modulate various biological pathways. The presence of the methylsulfonyl group may enhance its interaction with biological targets, such as enzymes or receptors, contributing to its pharmacological properties. Specific studies have highlighted its anti-inflammatory and antioxidant activities, although more research is needed to fully elucidate its mechanisms of action .

The synthesis of 4-(Methylsulfonyl)benzyl Alcohol can be achieved through several methods:

- Direct Sulfonation: Benzyl alcohol can be treated with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-(methylsulfonyl)benzyl alcohol.

- Reduction of 4-(Methylsulfonyl)benzaldehyde: The aldehyde derivative can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

- Grignard Reaction: A Grignard reagent derived from bromobenzene can react with methyl sulfone followed by hydrolysis to produce the desired alcohol .

4-(Methylsulfonyl)benzyl Alcohol finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.

- Cosmetics: Its properties may be utilized in formulations for skin care products due to its potential antioxidant effects .

Studies on the interactions of 4-(Methylsulfonyl)benzyl Alcohol with other compounds reveal its potential as a linker in solid-phase peptide synthesis. It has been shown to react favorably with various protecting groups, making it valuable in synthetic chemistry . Additionally, research indicates that it may interact with biological macromolecules, influencing their structure and function.

Several compounds share structural or functional similarities with 4-(Methylsulfonyl)benzyl Alcohol. Here are some notable examples:

Uniqueness of 4-(Methylsulfonyl)benzyl Alcohol

What sets 4-(Methylsulfonyl)benzyl Alcohol apart from these similar compounds is its specific combination of the methylsulfonyl group with the benzyl alcohol moiety. This unique structure not only influences its chemical reactivity but also enhances its potential biological activities, making it an interesting candidate for further research and application development.

Molecular Formula and Structural Characteristics

4-(Methylsulfonyl)benzyl alcohol is an aromatic alcohol compound with the molecular formula C8H10O3S and a molecular weight of 186.23 grams per mole [1] [2] [3]. The compound exhibits a distinctive structural architecture characterized by a benzyl alcohol backbone with a methylsulfonyl functional group positioned at the para location of the benzene ring [1] [2].

The structural framework consists of a benzene ring bearing two substituents: a hydroxymethyl group (-CH2OH) and a methylsulfonyl group (-SO2CH3) [1] [2] [3]. The methylsulfonyl substituent introduces significant electronic and steric effects to the molecule, enhancing its polarity and hydrogen-bonding capacity compared to unsubstituted benzyl alcohol . The compound possesses a melting point range of 82-84°C and exhibits a predicted boiling point of approximately 391.9±34.0°C [5] [6].

The molecular structure can be represented by the SMILES notation: O=S(C1=CC=C(C=C1)CO)(C)=O [1]. This notation demonstrates the spatial arrangement of atoms, with the sulfur atom bonded to two oxygen atoms in a double-bond configuration and connected to both a methyl group and the para position of the benzyl alcohol moiety [1] [2].

The compound displays a predicted pKa value of 13.74±0.10, indicating its behavior as a weak acid similar to other benzyl alcohol derivatives [6]. The density of 4-(Methylsulfonyl)benzyl alcohol is reported as 1.284 grams per milliliter [6] [7], reflecting the contribution of the sulfur-containing substituent to the overall molecular mass and packing efficiency.

| Property | Value |

|---|---|

| Molecular Formula | C8H10O3S [1] [2] [3] |

| Molecular Weight | 186.23 g/mol [1] [2] [3] |

| Melting Point | 82-84°C [5] [6] |

| Predicted Boiling Point | 391.9±34.0°C [6] |

| Density | 1.284 g/mL [6] [7] |

| Predicted pKa | 13.74±0.10 [6] |

| Physical Form | White to yellow powder or crystals [8] |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is [4-(methylsulfonyl)phenyl]methanol [9] [8]. This systematic nomenclature precisely describes the molecular structure by identifying the phenyl ring substituted with a methylsulfonyl group at the para position and bearing a methanol functional group [9] [8].

The compound is recognized by several alternative systematic names, including Benzenemethanol, 4-(methylsulfonyl)- [3] [10] [9]. This nomenclature follows the convention of naming the compound as a derivative of benzenemethanol with the methylsulfonyl substituent specified at the 4-position [3] [10] [9].

Common nomenclature variations include 4-(Methylsulfonyl)benzyl Alcohol, which represents the most frequently encountered designation in chemical literature and commercial applications [1] [2] [3]. The para-substituted designation P-(Methylsulfonyl)benzyl Alcohol is also employed, explicitly indicating the para positioning of the methylsulfonyl group [3] [9].

Additional synonyms encompass (4-(Methylsulfonyl)phenyl)methanol and 4-(Methylsulfonyl)benzenemethanol [3] [10] [9]. These alternative names reflect different approaches to systematic nomenclature while maintaining chemical accuracy [3] [10] [9]. The compound may also be encountered under the trade designation RARECHEM AL BD 0606 in specialized chemical catalogs [3].

Variant spellings include 4-(Methylsulphonyl)benzyl Alcohol, reflecting British English spelling conventions for sulfur-containing compounds [11] [10]. This alternative spelling maintains chemical equivalence while accommodating regional nomenclature preferences [11] [10].

| Nomenclature Category | Designation |

|---|---|

| IUPAC Name | [4-(methylsulfonyl)phenyl]methanol [9] [8] |

| Systematic Name | Benzenemethanol, 4-(methylsulfonyl)- [3] [10] [9] |

| Common Name | 4-(Methylsulfonyl)benzyl Alcohol [1] [2] [3] |

| Para-Designation | P-(Methylsulfonyl)benzyl Alcohol [3] [9] |

| Alternative Systematic | (4-(Methylsulfonyl)phenyl)methanol [3] [10] [9] |

| Trade Designation | RARECHEM AL BD 0606 [3] |

Physical State and Appearance

4-(Methylsulfonyl)benzyl alcohol exists as a solid at room temperature [1] [2]. The compound presents as a white crystalline solid with a well-defined crystalline structure . The crystalline nature of the compound is consistent with its molecular structure, which contains both polar and nonpolar regions that facilitate ordered packing in the solid state. The presence of the methylsulfonyl group (-SO₂CH₃) and the benzyl alcohol moiety (-CH₂OH) provides multiple sites for intermolecular hydrogen bonding, contributing to the stable crystalline form observed at ambient conditions.

Melting and Boiling Points

The thermal properties of 4-(Methylsulfonyl)benzyl alcohol have been consistently reported across multiple sources. The compound exhibits a melting point range of 82-84°C [4] [5] [6] [1] [7] [8] [2], indicating a relatively sharp melting transition typical of pure crystalline compounds. This melting point is significantly higher than that of benzyl alcohol (15.3°C), demonstrating the substantial effect of the methylsulfonyl substituent on the thermal stability of the molecule.

The boiling point has been predicted to be 391.9±34.0°C at 760 mmHg [4] [5] [6] [7] [8] [2]. This high boiling point reflects the increased molecular weight and the presence of strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions facilitated by the sulfonyl group. The predicted nature of this value indicates that experimental determination may be challenging due to potential thermal decomposition at elevated temperatures.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 82-84°C | [4] [5] [6] [1] [7] [8] [2] |

| Boiling Point | 391.9±34.0°C (Predicted) | [4] [5] [6] [7] [8] [2] |

Solubility Profile in Various Solvents

The solubility characteristics of 4-(Methylsulfonyl)benzyl alcohol are primarily influenced by its dual hydrophilic and hydrophobic character. The compound exhibits enhanced solubility in polar solvents compared to its non-sulfonyl analogs . This enhanced polarity is attributed to the presence of both the hydroxyl group (-OH) and the methylsulfonyl group (-SO₂CH₃), which can participate in hydrogen bonding and dipole-dipole interactions.

The phenolic hydroxyl group enables significant hydrogen bonding capabilities, enhancing solubility in polar solvents compared to simple benzyl alcohol derivatives . The methylsulfonyl group further increases the compound's polar character, making it soluble in polar organic solvents such as alcohols, ketones, and other polar aprotic solvents .

Water solubility is enhanced compared to simple benzyl alcohol derivatives, though specific quantitative data was not available in the sources reviewed. The presence of both hydrogen bond donor (OH) and acceptor (SO₂) functionalities suggests moderate to good water solubility, particularly at elevated temperatures.

Density and Specific Gravity

The density of 4-(Methylsulfonyl)benzyl alcohol has been reported as 1.284 g/cm³ at room temperature [4] [5] [6] [8]. This density value is significantly higher than that of water (1.00 g/cm³) and benzyl alcohol (1.045 g/cm³), reflecting the contribution of the sulfur-containing substituent to the overall molecular mass density. The density measurement indicates that the compound will sink in water, which is consistent with its relatively high molecular weight and compact molecular structure.

The specific gravity, calculated relative to water, is therefore 1.284, indicating the compound is approximately 28% denser than water under standard conditions.

Spectroscopic Constants and Parameters

Comprehensive spectroscopic characterization of 4-(Methylsulfonyl)benzyl alcohol reveals distinct spectroscopic signatures that confirm its molecular structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The methylsulfonyl group exhibits a characteristic singlet at δ ~3.0 ppm for the CH₃SO₂ protons

- ¹H NMR: The benzyl alcohol protons appear at δ ~4.6 ppm

- ¹³C NMR: The methylsulfonyl carbon resonates at δ ~44 ppm

- ¹³C NMR: Aromatic carbons appear in the typical range of δ ~125-140 ppm

Infrared (IR) Spectroscopy:

- The sulfone (SO₂) group exhibits strong absorption in the characteristic sulfone stretching region, typically around 1300-1150 cm⁻¹

- The hydroxyl (OH) group shows broad absorption around 3200-3500 cm⁻¹

Mass Spectrometry:

- Molecular ion peak at m/z 186 corresponding to the molecular weight

- Characteristic fragment at m/z 95 corresponding to the methylsulfonyl group (CH₃SO₂)

- High-resolution mass spectrometry confirms the molecular formula and provides accurate mass determination

| Spectroscopic Technique | Parameter | Value | Reference |

|---|---|---|---|

| ¹H NMR | CH₃SO₂ protons | δ ~3.0 ppm | |

| ¹H NMR | Benzyl CH₂ protons | δ ~4.6 ppm | |

| ¹³C NMR | CH₃SO₂ carbon | δ ~44 ppm | |

| ¹³C NMR | Aromatic carbons | δ ~125-140 ppm | |

| MS | Molecular ion | m/z 186 | Literature |

| MS | Fragment ion | m/z 95 (CH₃SO₂) |

Stability Under Various Environmental Conditions

The stability of 4-(Methylsulfonyl)benzyl alcohol under different environmental conditions is crucial for its handling and storage. The compound demonstrates good stability under standard laboratory conditions when stored properly.

Storage Conditions:

The compound should be stored at room temperature in a sealed container under dry conditions [4] [5] [6] [1] [8]. This storage requirement indicates that the compound is sensitive to moisture, likely due to the hygroscopic nature of the sulfonyl group and the potential for hydrogen bonding with atmospheric water.

Thermal Stability:

The relatively high melting point (82-84°C) and predicted boiling point (391.9°C) suggest good thermal stability under normal handling conditions. However, as with many organic compounds containing sulfur, thermal decomposition may occur at elevated temperatures approaching the boiling point.

Chemical Stability:

The compound shows stability under normal atmospheric conditions. The sulfonyl group is generally chemically stable and resistant to oxidation, while the benzyl alcohol moiety may be susceptible to oxidation to the corresponding aldehyde or carboxylic acid under harsh oxidative conditions.

Environmental Stability:

Under ambient environmental conditions, 4-(Methylsulfonyl)benzyl alcohol remains stable when protected from moisture and extreme temperatures. The compound does not appear to be photosensitive based on the available data, though protection from direct sunlight during storage is generally recommended for organic compounds.

Recommended Storage Parameters:

- Temperature: Room temperature (approximately 20-25°C)

- Atmosphere: Dry, inert atmosphere preferred

- Container: Sealed, moisture-resistant containers

- Light: Protection from direct sunlight recommended

- Humidity: Low humidity environment (<50% RH)

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant